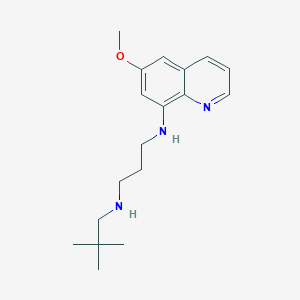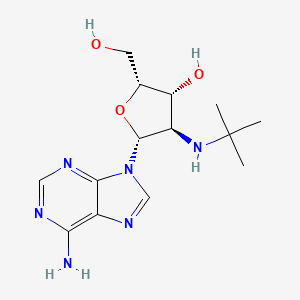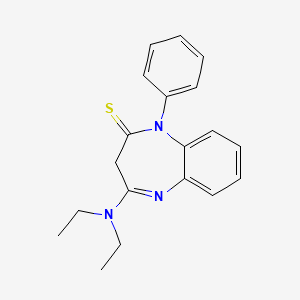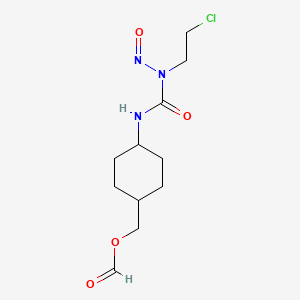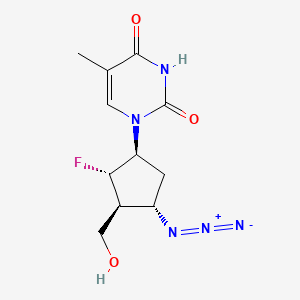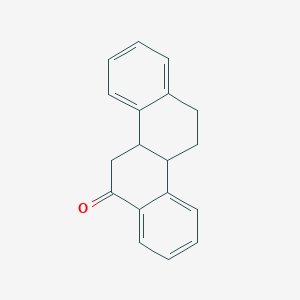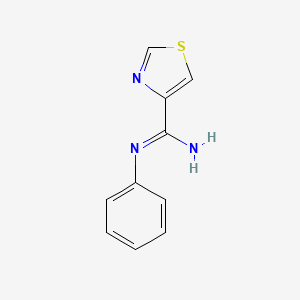
4-Thiazolecarboximidamide, N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboximidamide, N-phenyl- is a heterocyclic organic compound that features a thiazole ring substituted with a phenyl group and a carboximidamide group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 4-Thiazolecarboximidamide, N-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with nitriles in the presence of a base, leading to the formation of the thiazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4-Thiazolecarboximidamide, N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Thiazolecarboximidamide, N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Thiazolecarboximidamide, N-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-Thiazolecarboximidamide, N-phenyl- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of 4-Thiazolecarboximidamide, N-phenyl- lies in its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
5376-60-3 |
|---|---|
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
N'-phenyl-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C10H9N3S/c11-10(9-6-14-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H2,11,13) |
InChI Key |
HRWBQLWDZDPSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CSC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



